Taurocyamine
Overview
Description
Guanidinoethyl sulfonate, also known as taurocyamine, is a structural analogue of taurine. It is a compound of interest due to its ability to act as a competitive inhibitor of taurine transport. This compound is known for inducing significant urinary taurine excretion, leading to a decrease in tissue taurine content .
Mechanism of Action
Target of Action
Taurocyamine primarily targets This compound Kinase (TK) . TK is an enzyme found in invertebrate animals, including helminthic parasites . It plays a crucial role in ATP buffering in cells . In the case of Clonorchis sinensis, a parasite causing endemic clonorchiasis in East Asian countries, TK is an important enzyme in energy generation and homeostasis .
Mode of Action
This compound interacts with its target, TK, resulting in significant changes. The TK enzyme shows enzymatic activity and specificity toward this compound . Certain residues of TK, specifically R58, I60, and Y84 of domain 1, and H60, I63, and Y87 of domain 2, participate in binding this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the conversion of ATP and this compound into ADP and N-phosphothis compound . This reaction is catalyzed by TK . The process plays a significant role in energy generation and homeostasis, particularly in organisms like Clonorchis sinensis .
Pharmacokinetics
It’s known that tk, the primary target of this compound, is abundantly distributed in the locomotive and reproductive organs of clonorchis sinensis .
Result of Action
The interaction of this compound with TK results in the production of ADP and N-phosphothis compound . This process contributes to energy generation and homeostasis in organisms like Clonorchis sinensis . The enzyme TK, which is specific to this compound, is considered a promising anti-Clonorchis sinensis drug target .
Action Environment
The action of this compound is influenced by the environment within the organism. For instance, in Clonorchis sinensis, TK (the target of this compound) is stably expressed in both the adult and metacercariae stages . .
Biochemical Analysis
Biochemical Properties
Taurocyamine interacts with a variety of enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is this compound Kinase (TK), which plays a crucial role in ATP buffering in cells . The interaction between this compound and TK is essential for energy generation and homeostasis in organisms like Clonorchis sinensis .
Cellular Effects
This compound influences cell function in several ways. It is involved in cell signaling pathways, gene expression, and cellular metabolism . In Clonorchis sinensis, this compound is distributed abundantly in the locomotive and reproductive organs, indicating its importance in these cellular processes .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with TK, leading to enzyme activation and changes in gene expression . This interaction is crucial for the functioning of the enzyme and the overall energy metabolism of the cell .
Temporal Effects in Laboratory Settings
Current studies focus on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes like TK and plays a role in ATP buffering, which is crucial for energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are areas of active research. Current studies are investigating the potential transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanidinoethyl sulfonate can be synthesized through the reaction of ethylene diamine with methyl methanesulfonate. The reaction typically involves controlling the temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of guanidinoethyl sulfonate involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to maintain product purity and yield. The compound is often produced in solid form and stored under specific conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Guanidinoethyl sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different sulfonate derivatives.
Reduction: Reduction reactions can modify the guanidino group, leading to different amine derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various sulfonate and amine derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Guanidinoethyl sulfonate has several scientific research applications:
Chemistry: It is used as a tool to study taurine transport and metabolism.
Biology: The compound is used to investigate the role of taurine in various biological processes, including osmoregulation and synaptic plasticity.
Medicine: Guanidinoethyl sulfonate is used in research related to taurine deficiency and its effects on fetal development.
Comparison with Similar Compounds
Taurocyamine: Another name for guanidinoethyl sulfonate, highlighting its structural similarity to taurine.
Amidino taurine: A compound with similar properties and functions.
Guanidinoethane sulfonate: Often used interchangeably with guanidinoethyl sulfonate.
Uniqueness: Guanidinoethyl sulfonate is unique due to its specific action as a taurine transport inhibitor and its ability to induce taurine deficiency in biological systems. This makes it a valuable tool in research related to taurine metabolism and its physiological roles .
Properties
IUPAC Name |
2-(diaminomethylideneamino)ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O3S/c4-3(5)6-1-2-10(7,8)9/h1-2H2,(H4,4,5,6)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLRIMRKZBSSED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202654 | |
Record name | Taurocyamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Taurocyamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
39 mg/mL at 21 °C | |
Record name | Taurocyamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
543-18-0 | |
Record name | 2-[(Aminoiminomethyl)amino]ethanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=543-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Taurocyamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taurocyamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Taurocyamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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